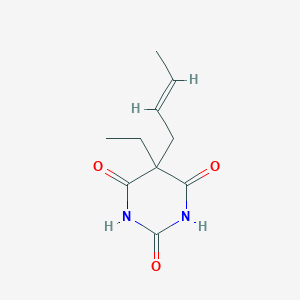![molecular formula C19H24N2O4 B159214 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide CAS No. 10155-49-4](/img/structure/B159214.png)
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide, also known as JNJ-10198409, is a synthetic compound that belongs to the class of naphthalene carboxamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. By blocking the TRPV1 channel, 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide reduces pain perception and inflammation.
Biochemical and Physiological Effects:
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide has been shown to reduce pain perception in animal models of chronic pain and neuropathic pain. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide has neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide is its selectivity for the TRPV1 channel. This makes it a useful tool for studying the role of TRPV1 in pain sensation and inflammation. However, one limitation of 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain and neuropathic pain in humans. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide and its potential effects on other ion channels and receptors.
Synthesemethoden
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide is synthesized by reacting 3-hydroxy-7-methoxy-naphthalene-2-carboxylic acid with 3-(morpholino)propylamine in the presence of a coupling agent. The resulting product is then purified by column chromatography to obtain a white powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
10155-49-4 |
|---|---|
Produktname |
3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide |
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-hydroxy-7-methoxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c1-24-16-4-3-14-13-18(22)17(12-15(14)11-16)19(23)20-5-2-6-21-7-9-25-10-8-21/h3-4,11-13,22H,2,5-10H2,1H3,(H,20,23) |
InChI-Schlüssel |
LVWUUYNJAWJGTF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NCCCN3CCOCC3 |
Kanonische SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NCCCN3CCOCC3 |
Andere CAS-Nummern |
10155-49-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



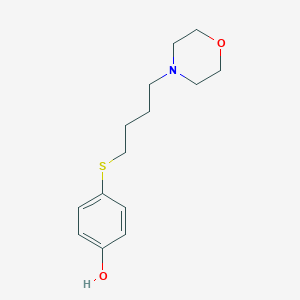
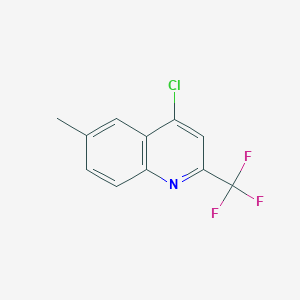
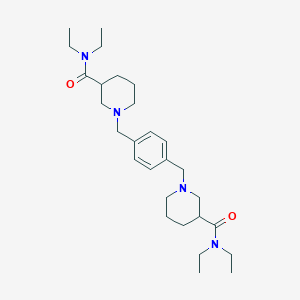
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
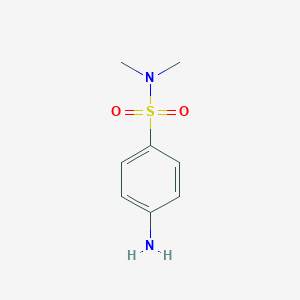
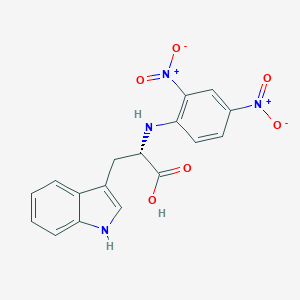


![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)


